molecular formula C9H8FNO3 B15202494 2-Cyclopropoxy-4-fluoro-1-nitrobenzene

2-Cyclopropoxy-4-fluoro-1-nitrobenzene

Cat. No.: B15202494
M. Wt: 197.16 g/mol
InChI Key: WWTHHQHWELEXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-fluoro-1-cyclopropoxybenzene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoro-1-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Cyclopropoxy-4-fluoro-1-aminobenzene.

    Substitution: 2-Cyclopropoxy-4-alkoxy-1-nitrobenzene, 2-Cyclopropoxy-4-thioalkyl-1-nitrobenzene.

    Oxidation: 2-Cyclopropoxy-4-fluoro-1-benzaldehyde.

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and cyclopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved include nucleophilic aromatic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-fluoro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group enhances its stability and influences its interactions in chemical and biological systems .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C9H8FNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

WWTHHQHWELEXIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.